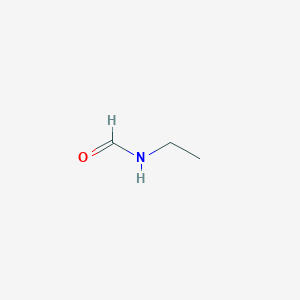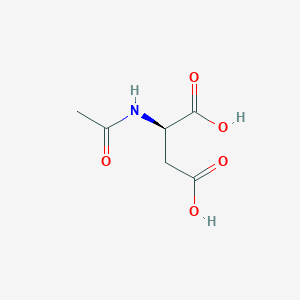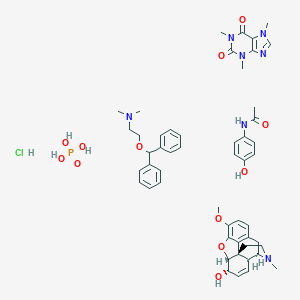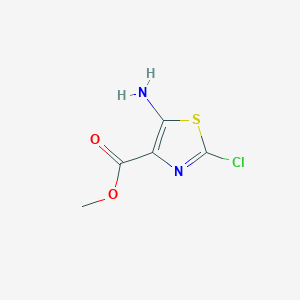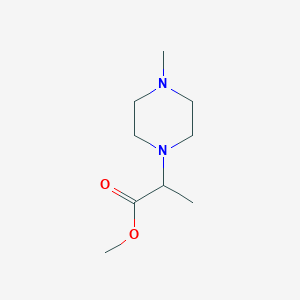![molecular formula C11H13NO3 B146998 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene CAS No. 134040-21-4](/img/structure/B146998.png)
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene is a chemical compound belonging to the family of nitroalkenes. It is a yellowish liquid with a sweet, floral odor and is commonly used in the fragrance industry. The compound’s molecular formula is C11H13NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene can be synthesized through the electrophilic aromatic substitution reaction. This involves the reaction of 1-ethoxy-2-nitrobenzene with propionaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which then undergoes dehydration to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium ethoxide or other strong bases.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the fragrance industry for its pleasant odor and stability.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This leads to the formation of various intermediates, which can then undergo further reactions to produce different products .
Comparison with Similar Compounds
Similar Compounds
1-ethoxy-2-nitrobenzene: Similar structure but lacks the nitroprop-1-enyl group.
2-nitrophenetole: Similar structure but with different substituents on the benzene ring.
Ethyl o-nitrophenyl ether: Similar structure but with an ethyl group instead of the nitroprop-1-enyl group.
Uniqueness
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene is unique due to its combination of an ethoxy group and a nitroprop-1-enyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various applications, especially in the fragrance industry.
Properties
IUPAC Name |
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11-7-5-4-6-10(11)8-9(2)12(13)14/h4-8H,3H2,1-2H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQACPGNUJJIEOZ-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(\C)/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



